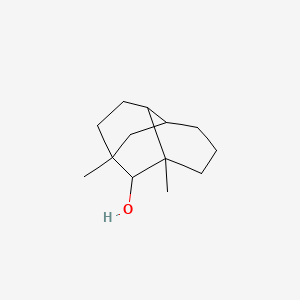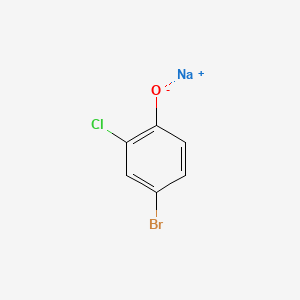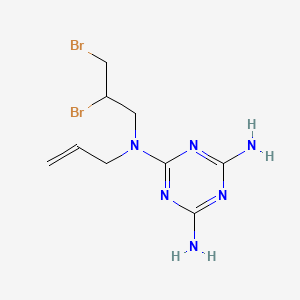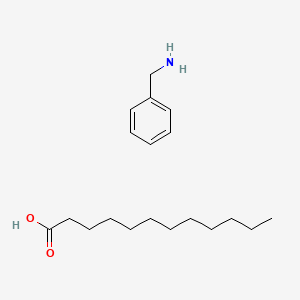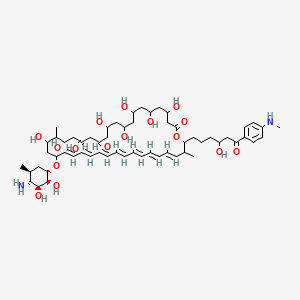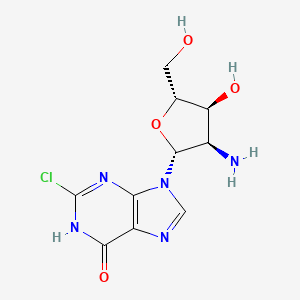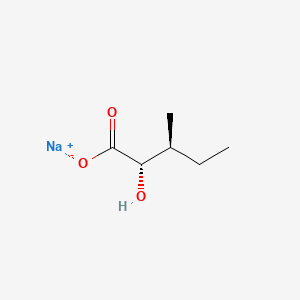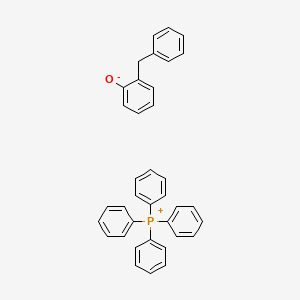
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions of appropriate precursors.
Introduction of Methoxy and Methyl Groups:
Formylation: The final step involves the formylation of the carbazole derivative to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carboxylic acid.
Reduction: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-methanol.
Substitution: Formation of various substituted carbazole derivatives.
Applications De Recherche Scientifique
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-1,4-dimethyl-9H-carbazole
- 2,6-Dimethoxy-9H-carbazole-3-carbaldehyde
- 9-Ethyl-9H-carbazole-3-carbaldehyde
Uniqueness
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is unique due to the specific positioning of the methoxy, methyl, and aldehyde groups on the carbazole ring
Propriétés
Numéro CAS |
72237-82-2 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-8,17H,1-3H3 |
Clé InChI |
ONWQRYWVYUOPML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


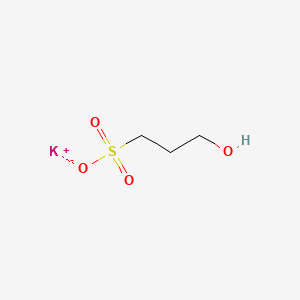

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

